[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Description
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is a fluorinated organosilicon compound characterized by a trimethylsilane core substituted with a hexafluoroisopropoxy group. This structure combines the electron-withdrawing effects of the hexafluoroisopropyl moiety with the steric protection of methyl groups on silicon.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F6OSi/c1-14(2,3)13-4(5(7,8)9)6(10,11)12/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHDODIQIPPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961114 | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-95-8 | |
| Record name | NSC117348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .
Chemical Reactions Analysis
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the trimethylsilyl group with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1,1,3,3,3-hexafluoro-2-propanol and trimethylsilanol.
Coupling Reactions: It is used to couple unprotected amino acids and peptides with N-silylated amino acids and peptides.
Scientific Research Applications
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane has several scientific research applications:
Organic Synthesis: It is used as a silylating reagent in the synthesis of peptides and other organic compounds.
Material Science: It is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic and nanotechnology applications.
Catalysis: It enhances the efficiency of rhodium(I)-catalyzed cycloaddition reactions.
Mechanism of Action
The mechanism of action of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane involves the formation of a silyl ether bond with the target molecule. This bond formation is facilitated by the nucleophilic attack of the target molecule on the silicon atom of the silylating reagent. The resulting silyl ether is stable under a variety of conditions, making it useful for protecting functional groups during synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
| Compound Name | Structure | Molecular Formula | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane | (CF₃)₂CHO-Si(CH₃)₃ | C₆H₉F₆OSi | ~286.2 (estimated) | High electronegativity, moderate steric bulk | Fluorinated coatings, synthetic intermediates |
| Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane | [(CF₃)₂CHO]₃SiH | C₉H₄F₁₈O₃Si | 530.18 | Higher thermal stability, increased fluorine content | High-performance polymers, dielectric materials |
| Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | [(CF₃)₂CHO]₄Si | C₁₂H₄F₂₄O₄Si | 696.20 | Extreme hydrophobicity, low surface energy | Water-repellent surfaces, anti-fouling agents |
| (Trifluoromethyl)trimethylsilane | CF₃-Si(CH₃)₃ | C₄H₉F₃Si | 142.20 | High volatility, mild Lewis acidity | Trifluoromethylation reagent, semiconductor processing |
Key Comparisons
- Reactivity: The target compound’s hexafluoroisopropoxy group enhances electrophilicity compared to non-fluorinated analogs like triisopropyl((methoxy)oxy)silane . However, it is less reactive than tris- or tetrakis-substituted fluorosilanes due to fewer electron-withdrawing groups. (Trifluoromethyl)trimethylsilane is more reactive in nucleophilic trifluoromethylation but lacks the steric bulk of hexafluoroisopropoxy substituents.
- Thermal and Chemical Stability: Fluorinated silanes exhibit superior thermal stability. For example, tris[(hexafluoroisopropoxy)]silane decomposes above 300°C, whereas non-fluorinated siloxanes like 1,1,3,3-tetraisopropyldisiloxane degrade below 200°C. The target compound’s stability lies between simpler fluoromethyl silanes and heavily fluorinated derivatives.
- Physical Properties: Boiling points correlate with molecular weight and fluorine content. The target compound (estimated bp ~150–180°C) is less volatile than (trifluoromethyl)trimethylsilane (bp ~80°C) but more volatile than tetrakis(hexafluoroisopropoxy)silane . Solubility in polar solvents is reduced due to fluorine’s lipophilicity, contrasting with non-fluorinated silanes like triisopropyl((methoxy)oxy)silane .
Biological Activity
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane, also known as HFTMS (hexafluoroisopropyl)trimethylsilane, is a fluorinated silane compound with the molecular formula C₆H₁₀F₆OSi and a molecular weight of approximately 240.22 g/mol. This compound is primarily utilized in organic synthesis as a silylating agent and protecting group for hydroxyl functionalities. Its unique structure and properties make it a subject of interest in various fields, including materials science and organic chemistry.
The compound features six fluorine atoms attached to a propyl group, which contributes to its distinctive chemical behavior. The presence of fluorinated groups often enhances the compound's interactions with biological systems due to their electronegativity and steric effects. These properties can influence membrane permeability and receptor binding.
Biological Activity
While specific biological activity data for (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is limited, several studies suggest that fluorinated compounds can exhibit unique biological interactions:
- Membrane Permeability : Fluorinated compounds are known to alter membrane fluidity and permeability. The presence of fluorine can enhance the lipophilicity of the compound, potentially affecting how it interacts with cellular membranes.
- Receptor Binding : The electronegative nature of fluorine may influence binding affinities to various biological receptors. This could lead to altered pharmacokinetics and pharmacodynamics when used in drug formulations.
Case Studies
- Silylation Reactions : Research indicates that HFTMS can effectively silylate amino acids and peptides without protecting groups. This method allows for the formation of peptide bonds in a one-pot reaction, showcasing its utility in peptide synthesis (Sigma-Aldrich) .
- Toxicological Profiles : Although direct studies on the toxicological profiles of HFTMS are scarce, related fluorinated compounds have been studied for their potential toxicity. For instance, some studies indicate that perfluoroalkyl substances (PFAS), which share structural similarities with HFTMS, can have adverse effects on human health and the environment.
Applications in Materials Science
HFTMS has potential applications beyond organic synthesis:
- Surface Modification : Its hydrophobic properties make it suitable for modifying surfaces to enhance water repellency.
- Coatings : The compound can be used in creating durable coatings with improved chemical resistance due to its unique chemical structure.
Comparative Analysis
The following table compares (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tris(trimethylsiloxy)-3-methacryloxypropylsilane | C₁₃H₁₈O₄Si | Contains methacrylate functionality |
| (Perfluorobutyl)trimethoxysilane | C₉H₁₂F₄O₃Si | Longer perfluoroalkyl chain |
| Hexafluoroisopropanol | C₃H₃F₆O | Simpler structure without silane functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
